Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ribociclib-d6 Hydrochloride (CAS Number: 1328934-40-2)
Preamble: The Quintessential Internal Standard for a Targeted Oncology Therapeutic
In the landscape of precision oncology, the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Ribociclib stands as a significant therapeutic advancement for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) advanced or metastatic breast cancer.[1][2][3] The successful clinical development and therapeutic drug monitoring of Ribociclib are critically dependent on robust bioanalytical methods to accurately quantify its concentration in complex biological matrices. This guide provides an in-depth technical overview of Ribociclib-d6 hydrochloride (CAS No. 1328934-40-2), the stable isotope-labeled internal standard that is indispensable for the precise and accurate quantification of Ribociclib in pharmacokinetic and drug metabolism studies.
This document will delve into the core chemical properties of Ribociclib-d6 hydrochloride, elucidate the mechanistic rationale for Ribociclib's therapeutic action, and provide a comprehensive, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Section 1: Core Molecular Profile of Ribociclib-d6 Hydrochloride
Ribociclib-d6 is a deuterated isotopologue of Ribociclib, where six hydrogen atoms on the N,N-dimethyl-carboxamide moiety are replaced with deuterium.[4][5] This isotopic substitution renders the molecule chemically identical to Ribociclib in terms of its physicochemical properties and reactivity, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The hydrochloride salt form enhances the compound's solubility and stability.
| Property | Value | Reference |
| Chemical Name | 7-Cyclopentyl-N,N-bis(methyl-d3)-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride | [5] |
| CAS Number | 1328934-40-2 (free base) | [4][6] |
| Molecular Formula | C23H25D6ClN8O | [5][7] |
| Molecular Weight | 477.04 g/mol | [5][7] |
| Appearance | Light yellow to light brown solid | [4][5] |
| Purity | Typically >98% | [4][5] |
| Isotopic Enrichment | Typically >95-98% | [5][8] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [4][5] |
Section 2: The Biological Context: Ribociclib's Mechanism of Action
To appreciate the significance of accurately quantifying Ribociclib, one must first understand its potent and selective mechanism of action. Ribociclib targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle and is frequently dysregulated in HR+ breast cancer.[9][10][11]
In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes.[9] These complexes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[12] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase, thereby committing to DNA replication and division.[9][12]
Ribociclib functions as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6.[10] This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[10] In this state, Rb remains bound to E2F, effectively sequestering it and preventing the transcription of S-phase genes. The ultimate result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[1][10]
Caption: Signaling pathway of CDK4/6 inhibition by Ribociclib.
Section 3: The "Gold Standard": Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is co-analyzed with the analyte of interest to correct for variability during sample processing and analysis.[13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the IS be as structurally similar to the analyte as possible.[13]
Stable isotope-labeled (SIL) internal standards like Ribociclib-d6 are considered the "gold standard" for this purpose.[13][14] The rationale is based on several key advantages:
-
Near-Identical Physicochemical Properties: A SIL-IS has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte.[15] This ensures that any sample-to-sample variation in these steps affects both the analyte and the IS equally, leading to a consistent analyte-to-IS peak area ratio and, therefore, highly accurate and precise quantification.[13][16]
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer's source.[16] Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte, providing effective normalization.[16]
-
Increased Method Robustness: The close similarity between the analyte and the SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, enhancing its ruggedness and reproducibility.[17][18]
Caption: Decision logic for internal standard selection in bioanalysis.
Section 4: A Validated Protocol for Ribociclib Quantification in Human Plasma
The following protocol describes a robust and validated LC-MS/MS method for the quantification of Ribociclib in human plasma, utilizing Ribociclib-d6 hydrochloride as the internal standard. This methodology is based on principles outlined in multiple published studies.[17][19][20][21]
Materials and Reagents
-
Ribociclib reference standard (≥99.5% purity)
-
Ribociclib-d6 hydrochloride internal standard (≥99.5% purity, ≥98% isotopic enrichment)[4][5]
-
HPLC or LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid or ammonium formate
-
Human plasma with K2-EDTA as anticoagulant
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ribociclib and Ribociclib-d6 hydrochloride in methanol to prepare individual stock solutions.[20][22]
-
Working Solutions: Prepare serial dilutions of the Ribociclib stock solution in a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) working solutions.[19][20]
-
Internal Standard (IS) Working Solution: Dilute the Ribociclib-d6 stock solution with the protein precipitation solvent to a final concentration (e.g., 30-800 ng/mL, depending on the specific assay sensitivity).[19]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution to all tubes except the double blank (which receives 50 µL of solvent).
-
Vortex briefly to mix.
-
Add 300-400 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.6 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation from matrix components |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C[17] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ribociclib) | Q1: m/z 435.2 → Q3: m/z 252.1[19] |
| MRM Transition (Ribociclib-d6) | Q1: m/z 441.2 → Q3: m/z 252.1[19] |
Note: The specific fragment ion (Q3) may vary slightly between instruments and optimization procedures.[17]
Caption: Workflow for Ribociclib quantification in human plasma.
Method Validation
A self-validating system is one where the protocol's integrity is continually checked. The use of QC samples at multiple concentrations within each analytical run serves this purpose. The entire method must be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of Ribociclib and Ribociclib-d6.[17]
-
Linearity: Demonstrating a linear relationship between concentration and response over a defined range (e.g., 50 pg/mL to 10,000 pg/mL).[17]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19][22]
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the impact of different plasma lots on quantification.[19]
-
Stability: Confirming the stability of Ribociclib in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[17]
Section 5: Application in Advancing Clinical Pharmacology
The validated bioanalytical method using Ribociclib-d6 hydrochloride is central to defining the clinical pharmacology of Ribociclib. It enables the execution of critical studies, including:
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ribociclib. Following oral administration, Ribociclib is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1-5 hours and an effective half-life of approximately 32.6 hours.[23][24]
-
Drug-Drug Interaction (DDI) Studies: Ribociclib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is also a moderate-to-strong inhibitor of this enzyme.[25][26] The described method is crucial for quantifying changes in Ribociclib exposure when co-administered with CYP3A4 inhibitors or inducers, and for assessing Ribociclib's effect on co-administered CYP3A4 substrates.[24][26]
-
Population PK and Exposure-Response Analyses: Data generated using this method from large patient populations allow for the development of models that relate Ribociclib exposure to efficacy (e.g., progression-free survival) and safety (e.g., neutropenia).[27] These models support dose selection and justification for dose adjustments in specific patient populations.[23][27]
-
Therapeutic Drug Monitoring (TDM): In clinical practice and research, this method can be used to monitor patient drug exposure, ensuring it remains within the therapeutic window to optimize efficacy and minimize toxicity.[22]
Conclusion
Ribociclib-d6 hydrochloride is more than a mere laboratory chemical; it is a fundamental tool that underpins the robust clinical development and safe use of Ribociclib. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical assays, providing the reliable data that researchers, clinicians, and regulatory agencies depend upon. The methodologies described herein represent the gold standard for quantitative bioanalysis, enabling a deeper understanding of Ribociclib's pharmacokinetic profile and ultimately contributing to improved outcomes for patients with advanced breast cancer.
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